molecular formula C20H28ClN B1665751 Ethylbis(3-phenylpropyl)ammonium chloride CAS No. 5982-87-6

Ethylbis(3-phenylpropyl)ammonium chloride

Cat. No.: B1665751
CAS No.: 5982-87-6
M. Wt: 317.9 g/mol
InChI Key: ZKRKHXXSBDSIKQ-UHFFFAOYSA-N
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Description

Alverine hydrochloride is an antispasmodic and anticholinergic agent used to treat conditions such as irritable bowel syndrome (IBS), diverticular disease, and primary dysmenorrhea. Its molecular formula is C20H27N·HCl (molecular weight: 281.44 g/mol), and it functions by selectively antagonizing 5-HT1A receptors and reducing smooth muscle sensitivity to calcium . Unlike its citrate salt counterpart (alverine citrate), the hydrochloride form is less commonly prescribed but shares similar pharmacological properties, including high metabolic conversion to active metabolites like 4-hydroxy alverine and N-desethyl alverine .

Key pharmacokinetic (PK) characteristics of alverine hydrochloride include:

  • High inter-individual variability: Coefficients of variation (CV) for Cmax and AUC0-t reach ~300% .
  • Metabolic dominance: Only 3% of systemic exposure comes from the parent compound, while 94% arises from total 4-hydroxy alverine (free and glucuronidated forms) .

Properties

CAS No.

5982-87-6

Molecular Formula

C20H28ClN

Molecular Weight

317.9 g/mol

IUPAC Name

ethyl-bis(3-phenylpropyl)azanium chloride

InChI

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H

InChI Key

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-]

Appearance

Solid powder

Other CAS No.

5982-87-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

150-59-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal

Origin of Product

United States

Preparation Methods

Bromination of Phenylpropanol

Phenylpropanol undergoes bromination with sodium bromide in a sulfuric acid medium to yield 3-phenyl-bromide propane. This exothermic reaction requires careful temperature control (reflux conditions) to achieve an 80% yield. The crude product is washed sequentially with water, sulfuric acid, and sodium bicarbonate to remove residual acids and salts.

Key Data:

  • Reactants: Phenylpropanol (68 g), Sodium Bromide (75 g), Sulfuric Acid (70 ml)
  • Conditions: Reflux, 4 hours
  • Yield: 80% (orange oily liquid)

Amination with Ethylamine Solution

3-phenyl-bromide propane reacts with ethylamine solution under ice-cooled conditions to form N-ethylamphetamine. The reaction is monitored via thin-layer chromatography (TLC), with diethyl ether extraction and sodium sulfate drying yielding a 98% recovery.

Reaction Insight:

  • Ethylamine’s low boiling point (16.6°C) necessitates ice-bath conditions to prevent volatilization.
  • Residual water is removed via azeotropic distillation with toluene.

Alkylation to Bis(3-phenylpropyl)ethylamine

N-ethylamphetamine reacts with 3-phenyl-bromide propane in a sodium hydroxide solution (35–40%) at 90°C, catalyzed by tetrabutylammonium iodide. The alkylation achieves a 75% yield after distillation.

Optimization Note:

  • A 1:1 molar ratio of N-ethylamphetamine to 3-phenyl-bromide propane minimizes side products.
  • Phase-transfer catalysts enhance reaction kinetics in biphasic systems.

Salification with Citric Acid

Bis(3-phenylpropyl)ethylamine is refluxed with citric acid in ethanol, yielding alverine citrate crystals after recrystallization (95% yield).

Purity Validation:

  • Elemental analysis confirms a molecular formula of C20H27N·C6H8O7.
  • 1H NMR (DMSO-d6): δ 1.11–1.13 (m, 3H), 2.51–2.66 (m, 8H), 7.20–7.30 (m, 10H).

One-Pot Synthesis for Industrial Scalability

CN103508898A introduces a streamlined two-step process using 3-phenyl halogenopropane and ethylamine hydrochloride, avoiding hazardous reagents and molecular distillation.

One-Pot Alkylation

3-phenyl-chloride propane reacts with ethylamine hydrochloride in a sodium hydroxide solution (35–40%) at 85–90°C, catalyzed by tetrabutylammonium bromide. This single-step alkylation yields bis(3-phenylpropyl)ethylamine at 76–96% efficiency.

Advantages Over Conventional Method:

  • Eliminates ethylamine solution, reducing volatility risks.
  • Avoids molecular distillation via direct ethyl acetate extraction.

Representative Data (Example 1):

  • Reactants: 3-phenyl-bromide propane (20 g), Ethylamine Hydrochloride (4.1 g)
  • Catalyst: Tetrabutylammonium Bromide (0.2 g)
  • Yield: 96% (brown liquid)

Salification and Crystallization

The alkylation product is dissolved in ethanol and reacted with citric acid. Crystallization at room temperature yields alverine citrate with 63–67% efficiency.

Process Efficiency:

  • Recrystallization in ethanol enhances purity (>99% by HPLC).
  • Reduced solvent usage (150 ml ethanol per 10 g intermediate).

Comparative Analysis of Synthetic Routes

Yield and Step Efficiency

Parameter Four-Step Method One-Pot Method
Total Yield 50% 63–67%
Reaction Steps 4 2
Hazardous Reagents Ethylamine solution None

Industrial Applicability

  • Four-Step Method: Requires specialized equipment for bromination and molecular distillation, limiting scalability.
  • One-Pot Method: Uses inexpensive phase-transfer catalysts and aqueous NaOH, aligning with green chemistry principles.

Critical Evaluation of Purification Techniques

Distillation vs. Extraction

  • Four-Step Method: Molecular distillation under reduced pressure (0.1–0.5 mmHg) isolates bis(3-phenylpropyl)ethylamine but increases energy costs.
  • One-Pot Method: Ethyl acetate extraction followed by sodium sulfate drying reduces purification complexity.

Crystallization Optimization

  • Ethanol recrystallization achieves >95% purity in both methods.
  • Cooling rate (1–2°C/min) and seed crystal addition minimize impurities.

Chemical Reactions Analysis

Reaction Pathway

The synthesis typically involves a two-step process:

  • Alkylation of ethylamine :

    • 3-phenylhalopropane (e.g., 3-phenyl-bromopropane) reacts with ethylamine hydrochloride in an alkaline medium (e.g., NaOH or KOH) to form bis(3-phenylpropyl)ethylamine (alverine free base).

    • A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reaction efficiency .

  • Salt formation :

    • The free base reacts with citric acid in ethanol to form alverine citrate, the pharmacologically active salt .

Key Reaction Data

StepReactantsConditionsYield
Alkylation3-phenyl-bromopropane + ethylamine HCl85–90°C, NaOH, phase-transfer catalyst76–96%
Salt formationAlverine free base + citric acidEthanol, room temperature42–63%

Metabolic Reactions

Alverine undergoes extensive hepatic metabolism, primarily via hydroxylation and glucuronidation.

Metabolic Pathways

  • Hydroxylation :

    • CYP450 enzymes convert alverine to 4-hydroxy alverine , its primary active metabolite.

    • Accounts for ~94% of total alverine-related exposure in plasma .

  • N-deethylation :

    • Minor pathway producing N-desethyl alverine , contributing ~3% to total exposure .

  • Glucuronidation :

    • 4-hydroxy alverine is conjugated to form 4-hydroxy alverine glucuronide , detected in plasma .

Analytical Data for Metabolites (Method A & B)

AnalyteIon Transition (m/z)Collision Energy (V)
Alverine282.194 → 91.20037
4-Hydroxy alverine298.169 → 106.90037
N-desethyl alverine253.989 → 90.60035
4-Hydroxy alverine glucuronide474.256 → 298.00039

Research Findings

  • Pharmacokinetic Variability :
    Alverine exhibits high inter-individual variability in metabolism (CV >100% for AUC), linked to genetic polymorphisms in hydroxylation enzymes .

  • Stability :
    Degrades rapidly in plasma (t<sub>½</sub> ~3–5 hours), necessitating stabilizers like EDTA in bioanalytical assays .

  • Synthetic Optimization :
    Patents highlight solvent systems (e.g., ethanol/water) and recrystallization techniques to achieve >95% purity .

Scientific Research Applications

Gastrointestinal Disorders

Alverine hydrochloride is widely recognized for its efficacy in treating gastrointestinal disorders, particularly irritable bowel syndrome (IBS). It acts as an antispasmodic agent, helping to relieve symptoms such as abdominal pain and bloating. Clinical studies have demonstrated that alverine can significantly improve symptoms of IBS when used in combination with other agents like simethicone .

Clinical Efficacy

  • A multicenter study involving 640 IBS patients showed that a combination of alverine citrate (60 mg) and simethicone (300 mg) taken three times daily for four weeks resulted in significant reductions in abdominal pain and bloating, along with improved quality of life scores .

Anti-Inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of alverine hydrochloride. A study indicated that alverine reduces the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory conditions .

Smooth Muscle Relaxation

Alverine's primary mechanism involves the modulation of calcium influx in smooth muscle cells. By inhibiting calcium uptake, it effectively reduces muscle contractions. Experimental studies have shown that alverine can decrease mechanoreceptor responses to stimuli in the gastrointestinal tract .

Experimental Findings

  • In anesthetized cat models, alverine was shown to reduce responses from vagal sensory endings, indicating its effectiveness in modulating gastrointestinal motility .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted to understand the absorption and metabolism of alverine hydrochloride. A study developed analytical methods for quantifying alverine and its metabolites in biological samples, providing insights into its pharmacokinetic profile .

Analytical Methods

  • Two methods were validated for analyzing alverine: one for quantifying the parent compound and its metabolites, and another for glucuronide derivatives. These methods utilized high-performance liquid chromatography coupled with mass spectrometry to ensure accuracy and reliability .

Potential in Mitochondrial Dysfunction

Recent patents suggest exploring alverine's potential applications in treating diseases associated with mitochondrial dysfunction. This emerging area indicates a broader scope for alverine beyond gastrointestinal applications, potentially extending into metabolic disorders .

Cosmetic Applications

Alverine has also been investigated for its use as a slimming agent in cosmetic formulations. Its ability to act as an adrenergic beta-3 receptor agonist may facilitate fat reduction processes when applied topically .

Randomized Controlled Trials

Several randomized controlled trials have assessed the efficacy of alverine in various clinical settings:

  • A double-blind trial evaluated the effects of alverine citrate combined with simethicone on patients undergoing colonoscopy, demonstrating reduced intubation time without significant adverse effects .
  • Another study focused on the improvement of visceral sensitivity in IBS patients after treatment with alverine citrate, showing a significant increase in pain threshold among participants .

Animal Models

Animal studies have provided further evidence of alverine's efficacy:

  • In rat models of colonic hypersensitivity induced by stress, treatment with alverine significantly reduced colonic permeability and hypersensitivity to distension .

Mechanism of Action

Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, alverine hydrochloride alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Adiphenine Hydrochloride
  • Structure: C20H25NO2·HCl (antimuscarinic agent) .
  • Mechanism : Primarily blocks muscarinic receptors, unlike alverine’s dual action on 5-HT1A and calcium signaling .
  • Clinical Use : Treats gastrointestinal spasms but lacks anti-inflammatory properties demonstrated by alverine via Src/NF-κB pathway inhibition .
Dapoxetine Hydrochloride
  • Structure : Selective serotonin reuptake inhibitor (SSRI) repurposed as a BChE inhibitor .
  • Potency : Inhibits butyrylcholinesterase (BChE) with IC50 < 1 μM, comparable to alverine citrate’s BChE inhibition .
Prilocaine Hydrochloride
  • Structure : Local anesthetic (C13H20N2O2·HCl) .
  • Divergent Use: No antispasmodic activity; primarily used in regional anesthesia .

Pharmacokinetic Profiles

Parameter Alverine Hydrochloride Adiphenine Hydrochloride Dapoxetine Hydrochloride
Bioavailability Low (3% parent) Not reported High (≥90%)
Metabolites 4-hydroxy alverine (94%) Diphenylacetic acid Desmethyl dapoxetine
Half-life (t1/2) ~12 hours (metabolites) ~6 hours 15–20 hours
Variability (CV%) 300% (Cmax/AUC) Not reported 25–30%

Metabolic Pathways

  • Alverine Hydrochloride : Metabolized via hydroxylation (CYP450) and glucuronidation , with 4-hydroxy alverine as the major active metabolite .
  • Adiphenine Hydrochloride : Hydrolyzed to diphenylacetic acid, lacking bioactive metabolites .
  • Dapoxetine Hydrochloride : Metabolized by CYP3A4 to desmethyl dapoxetine, which retains SSRI activity .

Q & A

Q. What criteria distinguish primary vs. secondary sources in alverine hydrochloride literature reviews?

  • Answer: Primary sources include peer-reviewed studies detailing original experiments (e.g., pharmacokinetic trials in J App Pharm Sci), while secondary sources synthesize data (e.g., review articles). Prioritize PubMed-indexed journals and avoid non-peer-reviewed platforms like .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylbis(3-phenylpropyl)ammonium chloride
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